

# A Technical Guide to Cy7.5 Maleimide: Structure, Properties, and Bioconjugation

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Cy7.5 maleimide

Cat. No.: B12395584

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This in-depth technical guide provides a comprehensive overview of **Cy7.5 maleimide**, a near-infrared (NIR) fluorescent dye crucial for the sensitive detection and imaging of biomolecules. This document details its chemical structure, key properties, and established protocols for its application in bioconjugation, equipping researchers with the essential knowledge for its effective use in drug development and various biological assays.

## Chemical Structure and Properties

**Cy7.5 maleimide** is a member of the cyanine dye family, characterized by a polymethine chain connecting two nitrogen-containing heterocyclic moieties. The maleimide functional group enables covalent attachment to biomolecules via a selective reaction with free sulfhydryl (thiol) groups, commonly found in cysteine residues of proteins. This dye exists in two primary forms: a non-sulfonated version soluble in organic solvents and a sulfonated version exhibiting enhanced water solubility, making it ideal for labeling biomolecules in aqueous environments. [\[1\]](#)

The core structure of Cy7.5 consists of two indolenine rings linked by a heptamethine chain. This extended conjugated system is responsible for its absorption and fluorescence properties in the near-infrared spectrum, a region where biological tissues exhibit minimal autofluorescence, thus enabling high signal-to-noise ratios in imaging applications.

Table 1: Chemical and Spectral Properties of **Cy7.5 Maleimide** Variants

Property	Non-sulfonated Cy7.5 Maleimide	Sulfonated Cy7.5 Maleimide
Molecular Formula	C <sub>51</sub> H <sub>55</sub> ClN <sub>4</sub> O <sub>3</sub> [2]	C <sub>51</sub> H <sub>51</sub> K <sub>3</sub> N <sub>4</sub> O <sub>15</sub> S <sub>4</sub> [3]
Molecular Weight	807.46 g/mol [1][2]	1205.6 g/mol [3]
Excitation Maximum (λ <sub>ex</sub> )	788 nm[1][2]	788 nm[3][4]
Emission Maximum (λ <sub>em</sub> )	808 nm[1][2]	797 nm[3][4]
Molar Extinction Coefficient (ε)	~223,000 M <sup>-1</sup> cm <sup>-1</sup> [1][2]	~222,000 M <sup>-1</sup> cm <sup>-1</sup> [3][4]
Quantum Yield (Φ)	~0.10[1]	~0.21[3][4]
Solubility	Soluble in organic solvents (DMSO, DMF)[1][2]	Good solubility in water, DMSO, DMF[3][4]
CAS Number	2270866-73-2[1]	Not readily available

## Reaction Mechanism with Thiol Groups

The conjugation of **Cy7.5 maleimide** to a thiol-containing biomolecule, such as a protein with cysteine residues, proceeds via a Michael addition reaction. The maleimide group acts as a Michael acceptor, and the nucleophilic thiol group of the cysteine residue acts as the Michael donor. This reaction forms a stable, covalent thioether bond. The reaction is highly selective for thiol groups at a pH range of 6.5-7.5.

Figure 1. Reaction of **Cy7.5 maleimide** with a protein sulfhydryl group.

## Experimental Protocol for Protein Labeling

This protocol provides a general procedure for labeling proteins with **Cy7.5 maleimide**. Optimization may be required for specific proteins and applications.

### Materials

- Protein to be labeled (in a thiol-free buffer, e.g., PBS, HEPES, Tris, pH 7.0-7.5)
- Cy7.5 maleimide** (non-sulfonated or sulfonated)

- Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
- (Optional) Tris(2-carboxyethyl)phosphine (TCEP) for disulfide bond reduction
- Purification column (e.g., Sephadex G-25 size-exclusion column or a spin column)
- Reaction buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4

## Procedure

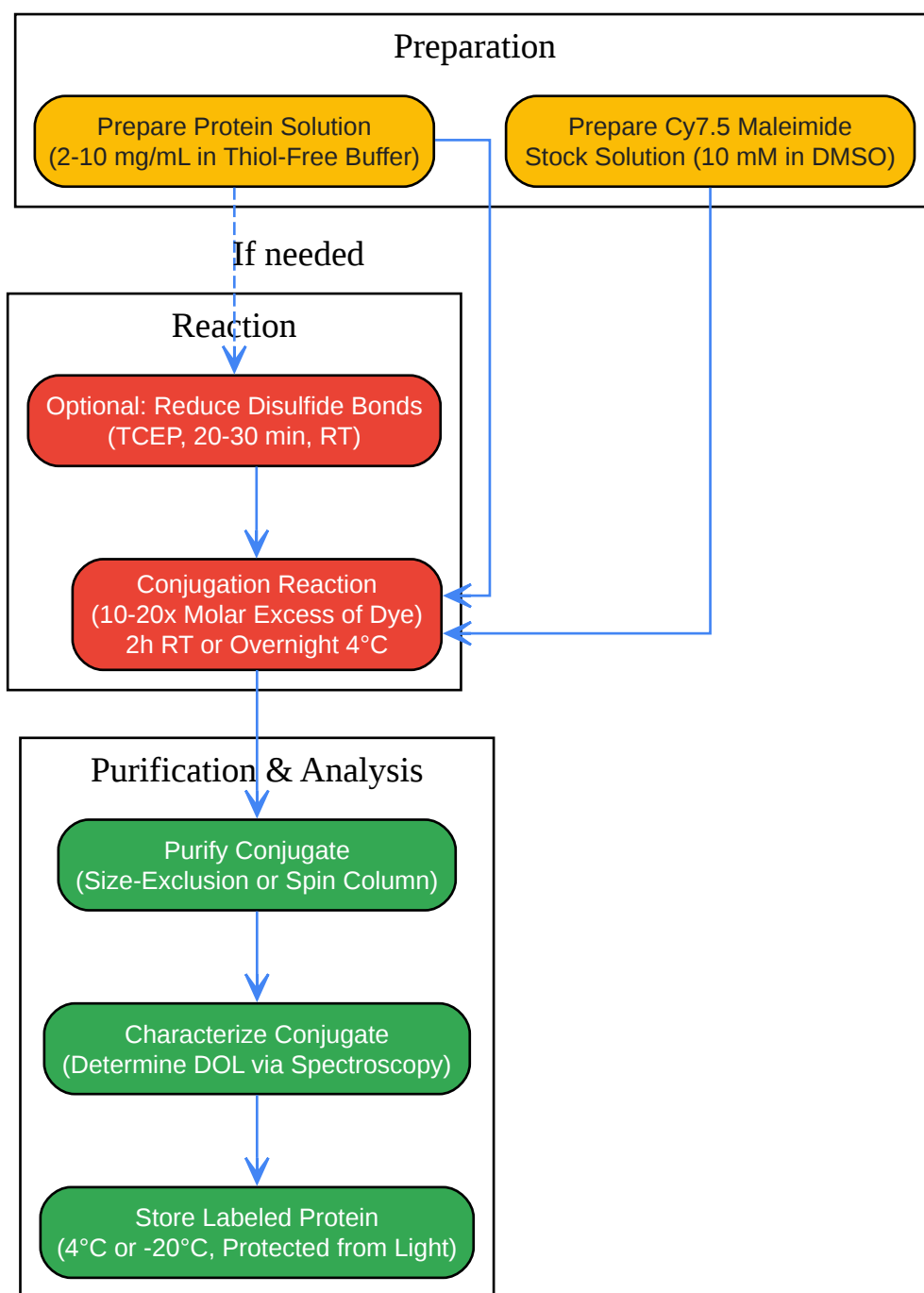
- Protein Preparation:
  - Dissolve the protein in the reaction buffer at a concentration of 2-10 mg/mL.[2]
  - The buffer must be free of any primary amines (like Tris or glycine) or ammonium ions if using an amine-reactive dye, and free of thiols for maleimide chemistry.[2]
  - (Optional) If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-100 molar excess of TCEP to the protein solution and incubate for 20-30 minutes at room temperature. Note: If using DTT, it must be removed before adding the maleimide dye.
- Dye Preparation:
  - Allow the vial of **Cy7.5 maleimide** to warm to room temperature before opening.
  - Prepare a 10 mM stock solution of the dye by dissolving it in anhydrous DMSO or DMF. Vortex briefly to ensure it is fully dissolved.[2] This stock solution should be prepared fresh before each use.
- Conjugation Reaction:
  - A starting point for optimization is a 10-20 fold molar excess of **Cy7.5 maleimide** to the protein.
  - Slowly add the calculated volume of the **Cy7.5 maleimide** stock solution to the protein solution while gently vortexing.

- Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light. Gentle rotation during incubation is recommended.
- Purification of the Labeled Protein:
  - Prepare a Sephadex G-25 column according to the manufacturer's instructions.
  - Load the reaction mixture onto the top of the column.
  - Elute the labeled protein with PBS (pH 7.2-7.4). The first colored band to elute will be the Cy7.5-labeled protein conjugate. The free, unconjugated dye will move more slowly through the column.
  - Collect the fractions containing the labeled protein.
  - Alternatively, for smaller scale reactions, spin columns can be used for purification following the manufacturer's protocol.
- Determination of Degree of Labeling (DOL):
  - The DOL (the average number of dye molecules per protein molecule) can be determined spectrophotometrically by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the absorption maximum of Cy7.5 (~788 nm).
  - The following equation can be used to calculate the DOL:  $DOL = (A_{max} \times \epsilon_{protein}) / [(A_{280} - (A_{max} \times CF_{280})) \times \epsilon_{dye}]$  Where:
    - $A_{max}$  is the absorbance at the dye's maximum absorption wavelength.
    - $A_{280}$  is the absorbance at 280 nm.
    - $\epsilon_{protein}$  is the molar extinction coefficient of the protein at 280 nm.
    - $\epsilon_{dye}$  is the molar extinction coefficient of the dye at its  $A_{max}$ .
    - $CF_{280}$  is the correction factor for the dye's absorbance at 280 nm ( $A_{280\_dye} / A_{max\_dye}$ ).

- Storage:
  - Store the purified, labeled protein at 4°C, protected from light. For long-term storage, it can be aliquoted and stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

## Experimental Workflow

The following diagram illustrates a typical experimental workflow for labeling a protein with **Cy7.5 maleimide**.



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Figure 2. Experimental workflow for protein labeling with **Cy7.5 maleimide**.

## Applications

The near-infrared fluorescence of Cy7.5-labeled biomolecules makes them highly valuable for a range of applications, particularly in in vivo imaging where deep tissue penetration and low background signal are critical. Key applications include:

- In Vivo Imaging: Tracking the biodistribution and tumor targeting of therapeutic antibodies and other protein-based drugs.
- Fluorescence Microscopy: Visualizing the localization of proteins within cells and tissues.
- Flow Cytometry: Identifying and sorting cells based on the expression of specific cell surface markers.
- Western Blotting: Detecting low-abundance proteins with high sensitivity.

By following the guidelines and protocols outlined in this technical guide, researchers can confidently and effectively utilize **Cy7.5 maleimide** for their specific bioconjugation and bio-imaging needs, advancing their research in drug discovery and development.

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- To cite this document: BenchChem. [A Technical Guide to Cy7.5 Maleimide: Structure, Properties, and Bioconjugation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12395584#cy7-5-maleimide-chemical-structure-and-properties]

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